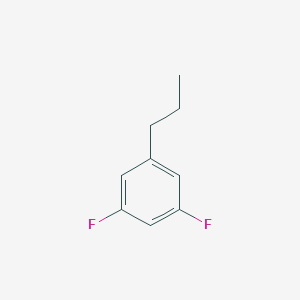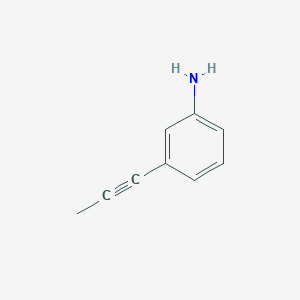
3-(Prop-1-yn-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-1-yn-1-yl)aniline, also known as propargyl aniline, is an organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound contains a propargyl group, which makes it a useful building block for the synthesis of various molecules. In
Mécanisme D'action
The mechanism of action of 3-(Prop-1-yn-1-yl)aniline aniline is not well understood. However, it has been suggested that the 3-(Prop-1-yn-1-yl)aniline group in 3-(Prop-1-yn-1-yl)aniline aniline can undergo a variety of chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to the formation of various molecules with potential biological activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(Prop-1-yn-1-yl)aniline aniline have not been extensively studied. However, it has been reported that 3-(Prop-1-yn-1-yl)aniline aniline can inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which may have potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Propargyl aniline has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a building block for the synthesis of various molecules with potential biological activity. However, 3-(Prop-1-yn-1-yl)aniline aniline has some limitations as well. It is a reactive compound and can undergo various chemical reactions, which can make it difficult to isolate and purify.
Orientations Futures
There are several future directions for the research on 3-(Prop-1-yn-1-yl)aniline aniline. One potential direction is the synthesis of new molecules using 3-(Prop-1-yn-1-yl)aniline aniline as a building block. These molecules can be tested for potential biological activity and may have applications in medicinal chemistry. Another potential direction is the further study of the mechanism of action of 3-(Prop-1-yn-1-yl)aniline aniline. Understanding the chemical reactions that 3-(Prop-1-yn-1-yl)aniline aniline undergoes can provide insights into its potential therapeutic effects. Finally, the development of new synthetic methods for 3-(Prop-1-yn-1-yl)aniline aniline can lead to the synthesis of more complex molecules with potential biological activity.
Méthodes De Synthèse
Propargyl aniline can be synthesized through the reaction of aniline and 3-(Prop-1-yn-1-yl)aniline bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(Prop-1-yn-1-yl)aniline aniline and potassium bromide as a byproduct. The reaction can be carried out in various solvents such as dimethylformamide, dimethyl sulfoxide, or ethanol.
Applications De Recherche Scientifique
Propargyl aniline has been used in various scientific research applications due to its unique chemical properties. It has been used as a building block for the synthesis of various molecules such as 3-(Prop-1-yn-1-yl)anilineamines, 3-(Prop-1-yn-1-yl)aniline alcohols, and 3-(Prop-1-yn-1-yl)aniline ethers. These molecules have potential applications in medicinal chemistry, as they can be used as precursors for the synthesis of drugs.
Propriétés
Numéro CAS |
183322-32-9 |
|---|---|
Nom du produit |
3-(Prop-1-yn-1-yl)aniline |
Formule moléculaire |
C9H9N |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
3-prop-1-ynylaniline |
InChI |
InChI=1S/C9H9N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,10H2,1H3 |
Clé InChI |
KTUVWWBARHAYLK-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC(=CC=C1)N |
SMILES canonique |
CC#CC1=CC(=CC=C1)N |
Synonymes |
Benzenamine, 3-(1-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



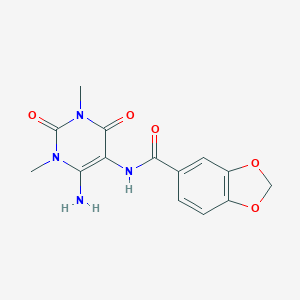
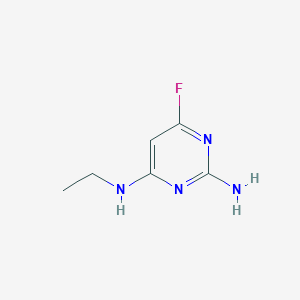
![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)

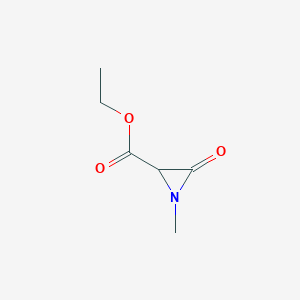
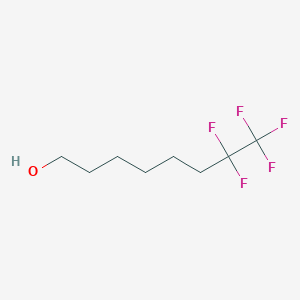

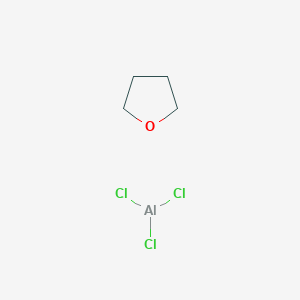

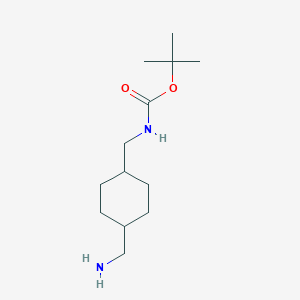
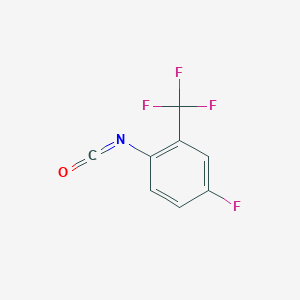
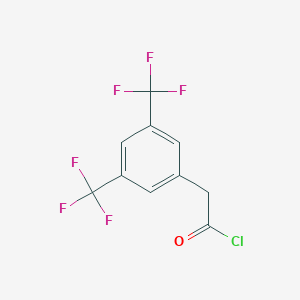
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
